molecular formula C36H48ClN7O9 B1147231 Boc-glu(obzl)-ala-arg-amc hcl CAS No. 133448-25-6

Boc-glu(obzl)-ala-arg-amc hcl

Cat. No.: B1147231
CAS No.: 133448-25-6
M. Wt: 758.26
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-glu(obzl)-ala-arg-amc hydrochloride is a synthetic peptide substrate used in various biochemical assays. It is composed of a sequence of amino acids, including Boc-glutamic acid benzyl ester, alanine, arginine, and 7-amino-4-methylcoumarin, with a hydrochloride salt. This compound is particularly useful in studying proteolytic enzymes such as trypsin and coagulation factors.

Mechanism of Action

Target of Action

The primary targets of Boc-Glu(OBzl)-Ala-Arg-AMC HCl are coagulation factors IXa and XIIa, as well as trypsin and soybean trypsin-like enzyme . These enzymes play crucial roles in the coagulation cascade, a complex process that leads to blood clotting. Trypsin is a serine protease that cleaves proteins at the carboxyl side of lysine and arginine amino acid residues, playing a vital role in many biological processes, including digestion.

Mode of Action

This compound is a substrate for its target enzymes . The compound is designed to interact with these enzymes, allowing them to cleave at specific sites. This cleavage can result in changes to the enzymes’ activity, influencing the biochemical pathways they are involved in.

Biochemical Analysis

Biochemical Properties

Boc-glu(obzl)-ala-arg-amc hcl plays a crucial role in biochemical reactions, particularly as a substrate for various proteases. The compound interacts with enzymes such as trypsin, coagulation factors IXa and XIIa, and soybean trypsin-like enzyme . These interactions are characterized by the cleavage of the peptide bond, releasing the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured. This property makes this compound an essential tool for studying enzyme activity and inhibition.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways and coagulation cascades. The cleavage of this compound by specific proteases can impact cell function by modulating the activity of these enzymes. For instance, the activation of coagulation factors IXa and XIIa by this compound can influence blood clotting processes . Additionally, the release of the fluorescent 7-amino-4-methylcoumarin upon cleavage allows for the monitoring of protease activity in real-time, providing insights into cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and cleavage by specific proteases. The compound binds to the active site of the enzyme, where the peptide bond between arginine and 7-amino-4-methylcoumarin is hydrolyzed. This reaction releases the fluorescent 7-amino-4-methylcoumarin, which can be detected and quantified . The specificity of this compound for certain proteases makes it a valuable tool for studying enzyme kinetics and inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (below -15°C) and protected from light . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy as a substrate. Long-term studies have shown that this compound maintains its activity over several years when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as trypsin and coagulation factors IXa and XIIa, which play roles in protein degradation and blood coagulation . The cleavage of this compound by these enzymes releases 7-amino-4-methylcoumarin, which can be used to monitor enzyme activity and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity and affinity for certain cellular compartments . These properties affect its availability as a substrate for proteases and its overall efficacy in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where proteases are active . This localization is crucial for its function as a substrate, as it ensures that this compound is available for cleavage by the target enzymes, thereby facilitating the study of enzyme activity and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(obzl)-ala-arg-amc hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-glutamic acid benzyl ester, to a solid resin. Subsequent amino acids, alanine and arginine, are sequentially added using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of 7-amino-4-methylcoumarin to the peptide chain. The peptide is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Boc-glu(obzl)-ala-arg-amc hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process may involve high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Boc-glu(obzl)-ala-arg-amc hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing 7-amino-4-methylcoumarin.

    Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or coagulation factors are used under physiological conditions (pH 7.4, 37°C).

    Deprotection: Trifluoroacetic acid is commonly used for removing Boc and benzyl groups.

Major Products Formed

    Hydrolysis: The major product is 7-amino-4-methylcoumarin, which is fluorescent and can be detected spectrophotometrically.

    Deprotection: The major products are the free amino acids and 7-amino-4-methylcoumarin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-glu(obzl)-ala-arg-amc hydrochloride is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteolytic enzymes. Its use of alanine instead of glycine or other amino acids can affect the enzyme’s recognition and cleavage efficiency, making it valuable for specific biochemical assays.

Properties

IUPAC Name

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJGJDAJFELED-HNPQYTQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48ClN7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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